Cas no 753445-45-3 (3-(4-chlorophenoxy)azetidine)

3-(4-Chlorophenoxy)azetidine is a versatile azetidine derivative featuring a chlorophenoxy substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's azetidine ring provides a rigid, strained scaffold that can influence molecular conformation and binding interactions, making it valuable in medicinal chemistry for drug discovery. The 4-chlorophenoxy moiety introduces electron-withdrawing properties and potential for further functionalization. This compound is particularly useful as an intermediate in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined structure and reactivity profile enable precise modifications, supporting research in targeted chemical synthesis.
3-(4-chlorophenoxy)azetidine structure
3-(4-chlorophenoxy)azetidine structure
Product Name:3-(4-chlorophenoxy)azetidine
CAS No:753445-45-3
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD09756537
CID:547875
PubChem ID:22615531
Update Time:2025-06-07

3-(4-chlorophenoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • Azetidine,3-(4-chlorophenoxy)-
    • 3-(4-chlorophenoxy)azetidine
    • 3-(4-Chlorophenoxy)azetidine hydrochloride
    • 3-(4-chlorophenoxy)-azetidine
    • 3-(4-chloro-phenoxy)-azetidine
    • AB1006633
    • AG-H-00256
    • CTK5E1452
    • SureCN232806
    • MFCD09756537
    • BB 0259413
    • 753445-45-3
    • EN300-241689
    • DTXSID70626953
    • A26692
    • SCHEMBL232806
    • P19156
    • PS-16621
    • SB51018
    • AZETIDINE, 3-(4-CHLOROPHENOXY)-
    • FT-0681352
    • AKOS005264583
    • CS-0149173
    • DB-074972
    • MDL: MFCD09756537
    • Inchi: 1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
    • InChI Key: LQKDDYJEXTWRLZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1CNC1

Computed Properties

  • Exact Mass: 183.04500
  • Monoisotopic Mass: 183.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.236
  • Boiling Point: 278℃
  • Flash Point: 122℃
  • PSA: 21.26000
  • LogP: 2.01940

3-(4-chlorophenoxy)azetidine Security Information

  • HazardClass:IRRITANT

3-(4-chlorophenoxy)azetidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4-chlorophenoxy)azetidine Pricemore >>

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3-(4-chlorophenoxy)azetidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:753445-45-3)3-(4-chlorophenoxy)azetidine
Order Number:A26692
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):277.0/478.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:753445-45-3)3-(4-chlorophenoxy)azetidine
A26692
Purity:99%/99%
Quantity:5g/10g
Price ($):277.0/478.0
Email